1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole
Overview
Description
1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole is a complex organic compound characterized by its unique structure, which includes a difluoro group, a phenyl group, and a trimethylsiloxy group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of an appropriate imidazole derivative with a difluoro-phenyl-2-trimethylsiloxy-ethyl group under controlled conditions. The reaction conditions often require the use of a strong base, such as potassium tert-butoxide, and a suitable solvent, such as dimethylformamide (DMF), to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole has found applications in various scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand cellular processes and pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases or conditions.
Industry: The compound's unique properties may be utilized in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
1-(1,1-Difluoro-2-phenyl-2-trimethylsiloxy-ethyl)-imidazole can be compared to other similar compounds, such as 1-(2-phenyl-2-trimethylsiloxy-ethyl)-imidazole and 1-(1,1-difluoro-2-phenyl-ethyl)-imidazole. These compounds share structural similarities but differ in the presence of the difluoro group, which can significantly impact their chemical properties and biological activities.
Comparison with Similar Compounds
1-(2-phenyl-2-trimethylsiloxy-ethyl)-imidazole
1-(1,1-difluoro-2-phenyl-ethyl)-imidazole
1-(2-trimethylsiloxy-ethyl)-imidazole
Properties
IUPAC Name |
(2,2-difluoro-2-imidazol-1-yl-1-phenylethoxy)-trimethylsilane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2OSi/c1-20(2,3)19-13(12-7-5-4-6-8-12)14(15,16)18-10-9-17-11-18/h4-11,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBQLDBFDFDCLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(C1=CC=CC=C1)C(N2C=CN=C2)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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